molecular formula Pb(CH3)4<br>C4H12Pb<br>C4H12P B1204573 Tetramethyllead CAS No. 75-74-1

Tetramethyllead

Cat. No. B1204573
CAS RN: 75-74-1
M. Wt: 267 g/mol
InChI Key: XOOGZRUBTYCLHG-UHFFFAOYSA-N
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Description

Tetramethyllead, also known as tetra methyllead and lead tetramethyl, is an organolead compound . It is a colorless, odorless, and volatile liquid that was used as an antiknock additive for gasoline . Its use is being phased out due to environmental considerations .


Synthesis Analysis

Tetramethyllead was discovered as a result of experiments guided by a pegboard with a portion of the periodic table of elements pasted on it . The researchers compared their tests of already known knock suppressors and new fuel additives . The pegboard seemed to point the way toward the heavy end of the carbon group: silicon, germanium, tin, and lead .


Molecular Structure Analysis

The molecular structure of tetramethyllead has been determined by the sector-microphotometer method of gas-phase electron diffraction . The structure parameters determined by a least-squares analysis on molecular intensities are as follows; rg (Pb–C)=2.238±0.009 Å, rg (Pb–H)=2.72±0.06 Å, rg (C···C)=3.66±0.07 Å, and rg (C–H)=1.08±0.02 Å .


Chemical Reactions Analysis

Tetramethyllead is sensitive to heat and can react with strong oxidizers . It starts to decompose at about 212°F . If confined, it may explode or detonate at high temperatures .


Physical And Chemical Properties Analysis

Tetramethyllead is a colorless liquid with a slight musty odor . It has a molecular weight of 267.34 . It starts to decompose at about 212°F . It is insoluble in water but is soluble in most organic solvents, alcohol, benzene, and petroleum ether .

Scientific Research Applications

1. Analysis of Dealkylation Products

Tetramethyllead undergoes dealkylation with bromine, analyzed through X-ray diffraction, IR spectroscopy, and spectrophotometry. Egorov (2014) studied its thermal behavior using differential thermal analysis and mass spectrometry, shedding light on its chemical properties and reactions under various conditions (Egorov, 2014).

2. Crystal Structure Analysis

Research on Tetramethyllead(IV) by Fleischer, Parsons, and Pulham (2003) revealed its crystallization in the cubic space group, with a detailed analysis of its atomic and molecular structure. This study contributes to understanding its structural properties in different states (Fleischer, Parsons, & Pulham, 2003).

3. Applications in Thermoelectric Materials

Tetramethyllead's role in thermoelectric (TE) materials is noted in the broader context of TE phenomena and materials, as discussed by Tritt and Subramanian (2006). These materials, including tetramethyllead, are significant for their potential in converting waste heat into electrical energy, thus contributing to alternative energy technologies (Tritt & Subramanian, 2006).

4. In Liquid Phase NMR Spectroscopy

Makulski (2012) conducted a study using high-resolution NMR spectroscopy on Tetramethyltin, a compound closely related to Tetramethyllead, in both liquid and gaseous states. This research provides insights into the behavior of such compounds in different phases, which is crucial for understanding their reactivity and stability (Makulski, 2012).

5. Electrolyte in Li-O2 Batteries

A study by Xu et al. (2012) highlights the use of a tetramethylene sulfone-based electrolyte, related to tetramethyllead, in rechargeable Li-O2 batteries. This indicates its potential application in advanced battery technology, emphasizing its role in enhancing battery performance (Xu et al., 2012).

6. Catalysis in Organic Chemistry

Rushworth, Hulcoop, and Fox (2013) explored the use of Tetramethylethylenediamine, a compound related to Tetramethyllead, as a ligand in the iron-catalyzed coupling of alkyl Grignard reagents and aryl chlorides. This study demonstrates its application in facilitating chemical reactions under ambient conditions, highlighting its importance in synthetic chemistry (Rushworth, Hulcoop, & Fox, 2013).

Safety And Hazards

Tetramethyllead is highly flammable and a very dangerous fire hazard when exposed to heat, flame, or oxidizers . It is very toxic and fatal lead poisoning may occur by ingestion, vapor inhalation, or skin absorption . Several cases of acute toxicity, usually in the form of degenerative brain disease, have been described following occupational exposure .

properties

IUPAC Name

tetramethylplumbane
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InChI

InChI=1S/4CH3.Pb/h4*1H3;
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InChI Key

XOOGZRUBTYCLHG-UHFFFAOYSA-N
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Canonical SMILES

C[Pb](C)(C)C
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Molecular Formula

C4H12Pb, Array
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DSSTOX Substance ID

DTXSID0026123
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Molecular Weight

267 g/mol
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Physical Description

Tetramethyllead appears as colorless liquid, dyed red, orange or blue. Has a slight musty odor. Used as an antiknock additive for gasolines; component of mixed alkyl leads for gasoline additives. (EPA, 1998), Colorless liquid (unless dyed red, orange, or blue) with a fruity odor. [Note: Main usage is in anti-knock additives for gasoline.] [NIOSH], COLOURLESS LIQUID WITH CHARACTERISTIC ODOUR.
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Boiling Point

230 °F at 10 mmHg Decomposes above 212 °F (EPA, 1998), 110 °C, at 1.33kPa: 110 °C
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Flash Point

100.4 °F (EPA, 1998), 100 °F (open cup), 100 °F (38 °C) (closed cup), 37.8 °C c.c.
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Solubility

Insoluble (NTP, 1992), Slightly soluble in benzene, petroleum ether, alcohol, SLIGHTLY SOL IN ETHYL ETHER; MISCIBLE IN FATS & OILS, In water, 15 mg/L at 25 °C, Solubility in water: none
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Density

1.995 (EPA, 1998) - Denser than water; will sink, 1.995 g/cu cm at 20 °C, Relative density (water = 1): 2.0
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Vapor Density

6.5 (EPA, 1998) - Heavier than air; will sink (Relative to Air), 6.5 (Air= 1), Relative vapor density (air = 1): 6.5
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Vapor Pressure

22 mmHg at 68 °F (EPA, 1998), 26.0 [mmHg], 26 mm Hg at 20 °C, Vapor pressure, kPa at 20 °C: 3.0
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Product Name

Tetramethyllead

Color/Form

Colorless liquid (/often/ dyed red, orange, or blue /for use in coimmercial gasoline/), In commerce it is usually dyed red, orange, or blue

CAS RN

75-74-1
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Melting Point

-17.5 °F (EPA, 1998), -30.2 °C, -27.5 °C
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Citations

For This Compound
1,580
Citations
T Oyamada, T Iijima, M Kimura - Bulletin of the Chemical Society of …, 1971 - journal.csj.jp
The molecular structure of tetramethyllead has been determined by the sector-microphotometer method of gas-phase electron diffraction. The structure parameters determined by a least…
Number of citations: 40 www.journal.csj.jp
C Glidewell - Journal of organometallic chemistry, 1990 - Elsevier
Molecular geometries and energies have been calculated, using the semi-emperical MNDO method for closed shell species, and the UHF-MNDO method for neutral radicals and cation …
Number of citations: 6 www.sciencedirect.com
K Andersson, CA Nilsson, O Nygren - … Journal of Work, Environment & Health, 1984 - JSTOR
In this paper a method for the determination of alkyllead compounds in blood is described. The method is based on extraction of the alkyllead compounds into an organic solvent, …
Number of citations: 17 www.jstor.org
F Springman, E Bingham… - Archives of Environmental …, 1963 - Taylor & Francis
… Tetramethyllead may represent an exception in that the loss … toxic for rats than were tetramethyllead and diethyllead dichloride. The … but not with that of tetramethyllead or …
Number of citations: 41 www.tandfonline.com
AK Holliday, GN Jessop - Journal of Organometallic Chemistry, 1967 - Elsevier
… Tetramethyllead and diborane react at room temperature in 1,… to give lead, tetramethyllead and hydrogen. Methylation of … NBH 2 and (ME 2 N) 2 BH do not react with tetramethyllead. …
Number of citations: 10 www.sciencedirect.com
RK Davis, AW Horton, EE Larson… - … of Environmental Health …, 1963 - Taylor & Francis
In view of its relatively high vapor pressure, tetramethyllead may be expected to yield higher concentrations of lead in the atmosphere than would tetraethyllead under comparable …
Number of citations: 33 www.tandfonline.com
T Nielsen, H Egsgaard, E Larsen, G Schroll - Analytica Chimica Acta, 1981 - Elsevier
The development of a specific and sensitive technique for determining tetramethyllead (TML) in air is described. The method has been tested in different areas under differing …
Number of citations: 49 www.sciencedirect.com
WD Good, DW Scott, JL Lacina… - The Journal of Physical …, 1959 - ACS Publications
… solutions of tetramethyllead and auxiliary oil in such proportion that tetramethyllead evolved … Use of significantly higher proportions of tetramethyllead gave incomplete combustion. The …
Number of citations: 44 pubs.acs.org
WL Richardson, MR Barusch, GJ Kautsky… - Journal of Chemical …, 1961 - ACS Publications
The LIMITATIONS placed on the performance of spark ignition engines by “knock” led near the end of World War I to an extensive search for an effective chemical agent to alleviate this …
Number of citations: 7 pubs.acs.org
PTS Wong, YK Chau, O Kramar, GA Bengert - Water research, 1981 - Elsevier
Tetramethyllead was found very toxic especially to juvenile rainbow trout (Salmo gairdneri). It was accumulated rapidly from the water by the fish and the highest concentration was …
Number of citations: 49 www.sciencedirect.com

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